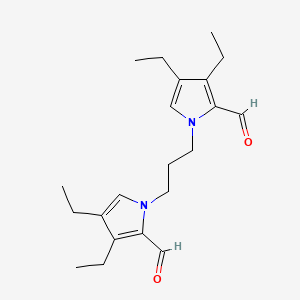
1,1'-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its two pyrrole rings connected by a propane-1,3-diyl linker, with each pyrrole ring substituted with diethyl groups and a carbaldehyde functional group.
Métodos De Preparación
The synthesis of 1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-diethyl-1H-pyrrole-2-carbaldehyde.
Formation of the Propane-1,3-diyl Linker: The propane-1,3-diyl linker is introduced through a coupling reaction, often using a dihalide such as 1,3-dibromopropane.
Coupling Reaction: The 3,4-diethyl-1H-pyrrole-2-carbaldehyde is coupled with the propane-1,3-diyl linker under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Condensation: The aldehyde groups can participate in condensation reactions, such as the formation of Schiff bases with primary amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Aplicaciones Científicas De Investigación
1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function.
Comparación Con Compuestos Similares
1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) can be compared with other pyrrole derivatives, such as:
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: This compound has a similar propane-1,3-diyl linker but features pyridinium rings instead of pyrrole rings.
1,1’-(Propane-1,3-diyl)bis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione): This compound has a similar linker but features purine rings instead of pyrrole rings.
Benzene, 1,1’-(1,3-propanediyl)bis-: This compound has a similar linker but features benzene rings instead of pyrrole rings.
The uniqueness of 1,1’-(Propane-1,3-diyl)bis(3,4-diethyl-1H-pyrrole-2-carbaldehyde) lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
105728-77-6 |
|---|---|
Fórmula molecular |
C21H30N2O2 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
1-[3-(3,4-diethyl-2-formylpyrrol-1-yl)propyl]-3,4-diethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C21H30N2O2/c1-5-16-12-22(20(14-24)18(16)7-3)10-9-11-23-13-17(6-2)19(8-4)21(23)15-25/h12-15H,5-11H2,1-4H3 |
Clave InChI |
UDMKHMSXMCGVLW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN(C(=C1CC)C=O)CCCN2C=C(C(=C2C=O)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)

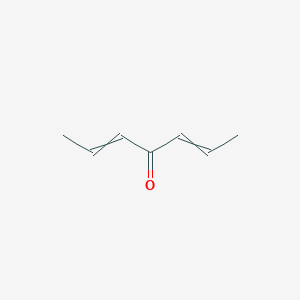
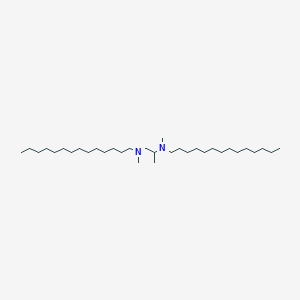
![2-[(But-2-en-1-yl)oxy]ethyl but-2-enoate](/img/structure/B14341569.png)
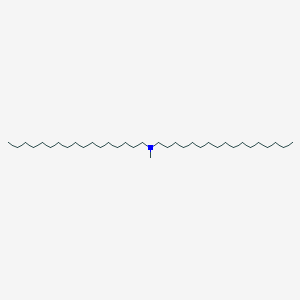
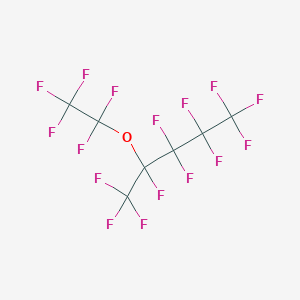
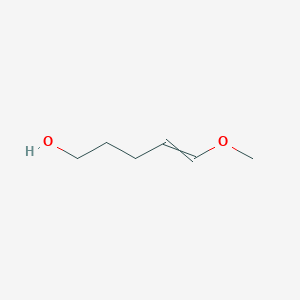
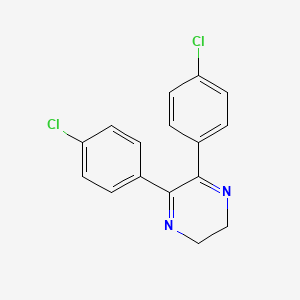

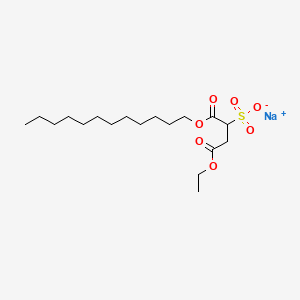
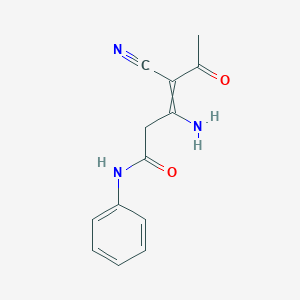
![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)

